3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Description
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)22-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSACKKOTHLZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities.
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-oxadiazole derivatives suggest that this scaffold might be exploited to achieve effective drug candidates.
Biochemical Analysis
Biochemical Properties
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. This inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain. Additionally, this compound has shown interactions with bacterial enzymes, contributing to its antimicrobial properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, thereby promoting cell death in cancer cells. Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, which can lead to reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression. These effects are particularly relevant in the context of chronic diseases, where long-term treatment may be necessary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which can affect its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Biological Activity
The compound 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial fields.
- Molecular Formula : C14H7F3N3O2
- Molecular Weight : 325.22 g/mol
- CAS Number : 1219453-99-2
The biological activity of oxadiazole derivatives often stems from their ability to interact with specific molecular targets. For this compound, the trifluoromethyl group enhances lipophilicity and may influence binding affinity to various enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanisms include:
- Inhibition of Enzymes : Targeting key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell proliferation.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to telomerase and other proteins involved in tumor growth .
Case Study :
In a study investigating various oxadiazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 10 to 20 µM depending on the specific derivative and cell type .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against bacterial strains.
Research Findings :
A comparative study showed that derivatives with similar structures demonstrated broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key factors influencing its biological activity:
- Trifluoromethyl Group : Increases lipophilicity and potentially enhances bioavailability.
- Pyridine Ring : Contributes to interaction with biological targets due to its nitrogen atom.
- Oxadiazole Moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Compound A | Anticancer | 15 | Thymidylate Synthase |
| Compound B | Antimicrobial | 12 | Cell Wall Synthesis |
| Compound C | Anticancer | 18 | Histone Deacetylase (HDAC) |
| Compound D | Antimicrobial | 10 | Metabolic Pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorine vs. Trifluoromethyl Substituents
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one ():
- Substituent: 2-Fluorophenyl.
- Impact: The electron-withdrawing fluorine atom enhances aromatic ring stability but lacks the steric bulk and lipophilicity of a trifluoromethyl group. This may reduce membrane permeability compared to trifluoromethyl analogs.
- 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one: Substituent: 3-Trifluoromethylphenyl.
Bis-Trifluoromethylphenyl Derivatives
Functional Group Modifications
Oxadiazolone vs. Thiadiazoline
- 4-(3,4-Dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one (): Activity: Demonstrated potent anticonvulsant activity in maximal electroshock models. Comparison: Replacement of oxadiazolone with thiadiazoline introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Thiadiazolines may exhibit stronger binding to GABAₐ receptors but lower metabolic stability .
Acylated Derivatives
- 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one (): Molecular Formula: C₂₁H₁₇F₆N₃O₃. Molecular Weight: 473.38 g/mol.
Structural and Pharmacokinetic Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 3-CF₃ | C₁₅H₈F₃N₃O₂ | 323.23 (estimated) | High lipophilicity, moderate solubility |
| 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | 2-F | C₁₃H₈FN₃O₂ | 273.22 | Lower logP, improved solubility |
| 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | 2,5-diCF₃ | C₁₅H₇F₆N₃O₂ | 375.22 | High logP, CNS-targeted |
| 3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | 4-F, 3-CF₃ | C₁₅H₈F₄N₃O₂ | 362.24 | Balanced solubility/binding |
Key Research Findings
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation compared to halogens like fluorine .
- Therapeutic Potential: Structural similarities to thiadiazoline anticonvulsants () suggest possible neurological applications, though direct evidence is lacking.
Preparation Methods
Multi-step Organic Synthesis
The synthesis generally involves three key stages:
Formation of the Pyridine Core:
The pyridine ring can be synthesized via classical methods such as the Hantzsch pyridine synthesis, which condenses aldehydes, β-keto esters, and ammonia or ammonium salts. This provides a versatile route to functionalize the pyridine with various substituents, including the trifluoromethylphenyl group.Introduction of the Trifluoromethylphenyl Group:
The trifluoromethylphenyl moiety is incorporated through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This involves reacting a boronic acid derivative of the trifluoromethylphenyl with halogenated pyridine intermediates under mild conditions, typically at elevated temperatures (80–120°C) with a palladium catalyst and a base such as potassium carbonate.Cyclization to Form the Oxadiazole Ring:
The oxadiazole ring is formed via cyclization of hydrazide derivatives with appropriate carboxylic acid derivatives. This step often involves refluxing the hydrazide with dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), facilitating ring closure under acidic or basic conditions.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyridine synthesis | Aldehydes, β-keto esters, ammonia | Reflux, ethanol or acetic acid | Standard Hantzsch conditions |
| Trifluoromethylphenyl coupling | Boronic acid, halogenated pyridine | 80–120°C, Pd catalyst, base | Suzuki-Miyaura coupling |
| Oxadiazole ring formation | Hydrazide, carboxylic acid derivative | Reflux, dehydrating agent | Cyclization under acidic/basic conditions |
Alternative Methods
Microwave-Assisted Synthesis:
Recent studies suggest microwave irradiation can significantly reduce reaction times and improve yields during cyclization and coupling steps.Flow Chemistry:
Continuous flow reactors are increasingly used for large-scale synthesis, providing better control over reaction parameters, improving safety, and increasing throughput.
Notes on Synthesis Efficiency and Yield
- The overall yield of the multi-step synthesis can vary between 40% and 70%, depending on the purity of starting materials and reaction optimization.
- Purification techniques such as column chromatography, recrystallization, and preparative HPLC are employed to obtain high-purity final compounds.
- Reaction monitoring via thin-layer chromatography (TLC), NMR spectroscopy, and IR spectroscopy ensures the completion of each step.
Data Tables Summarizing Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Pyridine core synthesis | Aldehyde, β-keto ester, NH₃ | Ethanol | Reflux | None | 60–75 | Classic Hantzsch method |
| Trifluoromethylphenyl coupling | Boronic acid, halogenated pyridine | Toluene/water | 80–120°C | Pd(PPh₃)₄ | 65–80 | Suzuki-Miyaura coupling |
| Oxadiazole ring formation | Hydrazide, acid derivative | PPA or POCl₃ | Reflux | None | 50–70 | Cyclization step |
Recent Research Findings and Innovations
Microwave-Assisted Cyclization:
Studies indicate microwave irradiation can accelerate the cyclization of hydrazides, reducing reaction times from hours to minutes and improving yields.Use of Green Solvents:
Ethanol and water are preferred for environmental reasons, with some protocols employing ionic liquids or deep eutectic solvents to enhance reaction efficiency.Catalyst Development: Novel palladium catalysts with higher activity and selectivity have been developed, further improving coupling step yields.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?
A validated method involves cyclocondensation of precursors under anhydrous conditions, followed by purification via silica gel chromatography. For example, analogous oxadiazole derivatives are synthesized using Na₂SO₄ drying, vacuum concentration, and gradient elution (ethyl acetate/cyclohexane) to isolate intermediates . Reaction efficiency can be enhanced by optimizing stoichiometry and temperature (e.g., 80–100°C for 12–24 hours). Post-synthesis, yield improvements (up to 55%) are achievable through iterative recrystallization .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Combined analytical techniques are critical:
- ¹H-NMR : Confirms regiochemistry and substitution patterns (e.g., trifluoromethyl group resonance at δ 7.5–8.5 ppm) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 350.08) .
Q. What safety protocols should be followed during handling?
Despite limited direct toxicity data, structural analogs require:
Q. What solvent systems are recommended for solubility studies?
The compound’s logP (~3.2) suggests moderate lipophilicity. Initial solubility screening in DMSO (≥10 mM) is typical. For biological assays, aqueous solubility can be improved using co-solvents (e.g., 10% PEG-400) or micellar formulations (e.g., 0.1% Tween-80) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Key SAR insights:
- Pyridine Substitution : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
- Oxadiazole Ring : Replacing oxygen with sulfur (e.g., 1,3,4-thiadiazole) alters binding kinetics to kinase targets .
- Validation : Parallel synthesis of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) followed by enzymatic IC₅₀ profiling .
Q. What crystallographic strategies resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is standard:
Q. How can computational modeling predict binding modes to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed:
- Docking : Grid boxes centered on ATP-binding pockets (e.g., kinases) assess hydrogen bonding with oxadiazole’s N-O motifs.
- Free Energy Calculations : MM/GBSA quantifies ΔGbinding, correlating with experimental IC₅₀ values .
Q. How should contradictory biological activity data be reconciled across studies?
Systematic troubleshooting includes:
- Assay Conditions : Control for pH, redox agents, or serum proteins that may degrade the compound.
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR .
- Batch Analysis : Compare HPLC purity and stereochemical consistency (e.g., chiral column retention times) .
Q. What degradation pathways occur under accelerated stability testing?
LC-MS/MS identifies:
- Hydrolysis : Oxadiazole ring cleavage in acidic buffers (pH <4).
- Oxidation : Trifluoromethyl group conversion to carboxylic acid under H₂O₂ exposure.
- Mitigation : Lyophilization or argon-blanketed storage reduces degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
